molecular formula C12H10ClNO4 B8604832 Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate

Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate

Cat. No.: B8604832
M. Wt: 267.66 g/mol
InChI Key: MCMCWDFRKNMFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro-substituted indole ring fused with a dioxo group and an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate typically involves the reaction of isatin derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may involve more efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxylated indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole: A fluorinated indole derivative with distinct chemical properties.

    Isatin: A precursor in the synthesis of various indole derivatives.

The uniqueness of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate lies in its specific chloro and dioxo substitutions, which confer unique chemical reactivity and biological activity .

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

ethyl 2-(5-chloro-2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C12H10ClNO4/c1-2-18-10(15)6-14-9-4-3-7(13)5-8(9)11(16)12(14)17/h3-5H,2,6H2,1H3

InChI Key

MCMCWDFRKNMFFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure as described in PREPARATION 2A, and making non-critical variations to replace isatin with 5-chloro-1H-indole-2,3-dione, and (2-bromoethyl)cyclopropane with ethyl 2-bromoacetate, the title compound was obtained (98%) as solid: 1H NMR (300 MHz, CDCl3) δ 7.60 (d, 1H), 7.54 (dd, 1H), 6.74 (d, 1H), 4.46 (s, 2H), 4.23 (q, 2H), 1.27 (t, 3H); MS (ES+) m/z 268.6 (M+1).
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Synthesis routes and methods II

Procedure details

Following the procedure as described in PREPARATION 2A, and making non-critical variations to replace isatin with 5-chloro-1H-indole-2,3-dione, and (2-bromoethyl)cyclopropane with ethyl 2-bromoacetate, the title compound was obtained (98%) as solid: 1H NMR (300 MHz, CDCl3) δ 7.60 (d, 1H), 7.54 (dd, 1H), 6.74 (d, 1H), 4.46 (s, 2H), 4.23 (q, 2H), 1.27 (t, 3H); MS (ES+) m/z 268.6 (M+1).
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